Cas no 2770517-20-7 (5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid)
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2770517-20-7x500.png)
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-37398224
- 2770517-20-7
- 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
-
- インチ: 1S/C26H24N2O5/c29-24-22(25(30)31)13-17(14-27-24)16-9-11-28(12-10-16)26(32)33-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-8,13-14,16,23H,9-12,15H2,(H,27,29)(H,30,31)
- InChIKey: KGMFAANXFOMJMJ-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CCC(C2=CNC(C(C(=O)O)=C2)=O)CC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 444.16852187g/mol
- どういたいしつりょう: 444.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 835
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37398224-2.5g |
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2770517-20-7 | 2.5g |
$4648.0 | 2023-07-06 | ||
Enamine | EN300-37398224-0.05g |
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2770517-20-7 | 0.05g |
$1991.0 | 2023-07-06 | ||
Enamine | EN300-37398224-0.1g |
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2770517-20-7 | 0.1g |
$2086.0 | 2023-07-06 | ||
Enamine | EN300-37398224-5.0g |
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2770517-20-7 | 5.0g |
$6876.0 | 2023-07-06 | ||
Enamine | EN300-37398224-0.25g |
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2770517-20-7 | 0.25g |
$2180.0 | 2023-07-06 | ||
Enamine | EN300-37398224-10.0g |
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2770517-20-7 | 10.0g |
$10196.0 | 2023-07-06 | ||
Enamine | EN300-37398224-1.0g |
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2770517-20-7 | 1.0g |
$2371.0 | 2023-07-06 | ||
Enamine | EN300-37398224-0.5g |
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2770517-20-7 | 0.5g |
$2275.0 | 2023-07-06 |
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 関連文献
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidに関する追加情報
Recent Advances in the Study of 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 2770517-20-7)
The compound 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 2770517-20-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential applications in drug discovery and development. The presence of both a piperidine and a dihydropyridine moiety, along with the fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a versatile intermediate for the synthesis of more complex bioactive molecules.
Recent research has focused on the synthesis and characterization of this compound, as well as its utility in peptide and small-molecule drug design. A study published in the Journal of Medicinal Chemistry (2023) highlighted its role as a key building block in the development of protease inhibitors. The Fmoc group, in particular, was noted for its ability to facilitate solid-phase peptide synthesis (SPPS), a widely used technique in the production of therapeutic peptides. The study demonstrated that the compound could be efficiently incorporated into peptide chains, offering a robust method for the introduction of piperidine-containing motifs.
Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, which explored the compound's potential as a scaffold for the design of kinase inhibitors. The researchers utilized molecular docking studies to predict the binding affinity of derivatives of 2770517-20-7 to various kinase targets. Their findings suggested that modifications to the dihydropyridine ring could enhance selectivity and potency, paving the way for the development of novel kinase inhibitors with improved therapeutic profiles.
In addition to its applications in drug design, the compound has also been investigated for its physicochemical properties. A recent study in the Journal of Chemical Information and Modeling (2023) employed density functional theory (DFT) calculations to analyze the electronic structure and stability of 2770517-20-7. The results indicated that the compound exhibits favorable stability under physiological conditions, making it a promising candidate for further preclinical evaluation.
Despite these promising findings, challenges remain in the large-scale synthesis and purification of 2770517-20-7. A 2024 report in Organic Process Research & Development highlighted the need for optimized synthetic routes to improve yield and reduce costs. The authors proposed a novel catalytic method that could streamline the production process, thereby facilitating broader adoption of this compound in industrial and academic research settings.
In conclusion, 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 2770517-20-7) represents a valuable tool in modern medicinal chemistry. Its versatility as a building block for peptide and small-molecule synthesis, combined with its potential in kinase inhibitor design, underscores its importance in ongoing drug discovery efforts. Future research should focus on addressing the synthetic challenges associated with this compound and exploring its applications in additional therapeutic areas.
2770517-20-7 (5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid) 関連製品
- 1804105-60-9(Methyl 2-(2-chloropropanoyl)-5-cyanobenzoate)
- 2639456-47-4(tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate)
- 2229143-68-2(1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene)
- 2072127-74-1(4-(Piperidin-4-yl)oxane-4-carbonitrile)
- 1261762-79-1(3'-Methoxy-5'-(trifluoromethyl)propiophenone)
- 110984-06-0(2-Amino-N,N-dipropylacetamide hydrochloride)
- 35969-62-1(7-phenyl-5,6-dihydro-1,6-naphthyridin-5-one)
- 2137803-66-6(2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one)
- 886373-66-6(2,5-Dichloro-N-methylpyridin-3-amine)
- 338428-49-2(2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde)